Cas no 118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-)
118237-88-0 structure
Product Name:2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
CAS-Nr.:118237-88-0
MF:C11H14N6O
MW:246.26846075058
CID:178336
PubChem ID:130245
Update Time:2025-04-19
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis- (9CI)
- 2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, cis-(?à)-
- NSC 614850
- 2-CYCLOPENTENE-1-METHANOL, 4-(2,6-DIAMINO-9H-PURIN-9-YL)-, (1S,4R)-
- 2-Cyclopentene-1-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, (1S-cis)-
- 6-Aminocarbovir
- [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- DTXSID90922641
- (-)-(1S,4R)-4-[2,6-Diamino-9H-purin-9yl]-2-cyclopentene-1-methanol
- F795V26W54
- 118237-88-0
- UNII-F795V26W54
- [(1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol
- (+/-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- (+/-)-Carbocy-2,6-diNH2-P-D4-Nucleo
- ((1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Rel-((1S,4R)-4-(2,6-diamino-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol
- Descyclopropyl Abacavir
- 124752-25-6
- SCHEMBL6553486
- (-)6AC
- ((1S,4R)-4-(2,6-DIAMINO-9H-PURIN-9-YL)CYCLOPENT-2-ENYL)METHANOL
- 6-Amino-carbovir
- NSC614850
- [(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)cyclopent-2-enyl]methanol
- [(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol
- AminoCBV
- Q27277758
- (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside
- ABACAVIR SULFATE IMPURITY C [EP IMPURITY]
- ABACAVIR SULFATE IMPURITY C [WHO-IP]
- (+-)-Carbocy-2,6-diNH2-P-D4-Nucleo
-
- Inchi: 1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1
- InChI-Schlüssel: ZKJUXHDSLJYKED-RQJHMYQMSA-N
- Lächelt: OC[C@@H]1C=C[C@@H](C1)N1C=NC2C(N)=NC(N)=NC1=2
Berechnete Eigenschaften
- Genaue Masse: 305.07401
- Monoisotopenmasse: 246.12290909g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 18
- Anzahl drehbarer Bindungen: 2
- Komplexität: 338
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topologische Polaroberfläche: 116Ų
Experimentelle Eigenschaften
- PSA: 12.03
2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel- Verwandte Literatur
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
118237-88-0 (2-Cyclopentene-1-methanol,4-(2,6-diamino-9H-purin-9-yl)-, (1R,4S)-rel-) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz